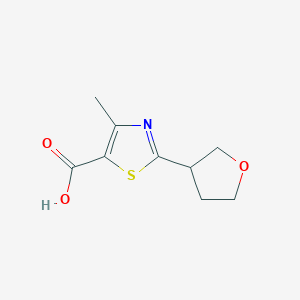![molecular formula C8H9F3N2O B1527552 [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine CAS No. 1250054-65-9](/img/structure/B1527552.png)
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
Vue d'ensemble
Description
“[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name for this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Coordination Chemistry and Luminescent Materials
The synthesis and coordination chemistry of ligands, including derivatives of pyridin-2-yl]methanamine structures, have been extensively explored for their potential in creating luminescent materials. These compounds serve as versatile analogues to terpyridines, offering unique advantages in the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical properties. This area of research highlights the potential of such compounds in creating advanced materials for sensing and imaging applications (Halcrow, 2005).
Catalysis
The role of pyridin-2-yl]methanamine derivatives in catalysis has been demonstrated through the synthesis of unsymmetrical pincer palladacycles. These complexes show good activity and selectivity in catalytic applications, underscoring the importance of these compounds in developing new catalytic systems for various chemical transformations (Roffe et al., 2016).
Photophysical Properties and Sensing
The synthesis and photophysical study of polydentate ligands incorporating pyridin-2-yl]methanamine motifs have led to the development of compounds with significant photophysical behaviors. These studies are crucial for designing new fluorescent probes and materials capable of responding to various stimuli, such as changes in pH, metal ions, or other analytes, demonstrating the versatility of these compounds in sensor development (Li Ping-hua, 2010).
Anticancer Activity
Research on new palladium(II) and platinum(II) complexes based on Schiff bases from pyridin-2-yl]methanamine and related compounds has revealed promising anticancer activity. These complexes exhibit selective toxicity towards cancerous cell lines without affecting noncancerous cells, opening pathways for the development of novel chemotherapeutic agents (Mbugua et al., 2020).
Anion Sensing
A study on tri-(2-picolyl)amine-modificated triarylborane compounds, incorporating pyridin-2-yl]methanamine structures, demonstrated their utility in distinguishing cyanide and fluoride anions in aqueous solutions. This highlights the potential of such compounds in environmental monitoring and safety applications (Zhang et al., 2019).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff base and modified dipicolylamines, including pyridin-2-yl]methanamine derivatives, have been studied for their uptake in cancer cells and photocytotoxicity. Such complexes offer insights into designing metal-based drugs with enhanced cellular uptake and targeted therapeutic action (Basu et al., 2015).
Safety and Hazards
The safety information for “[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling this compound.
Propriétés
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKEZOYDREICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250054-65-9 | |
| Record name | [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
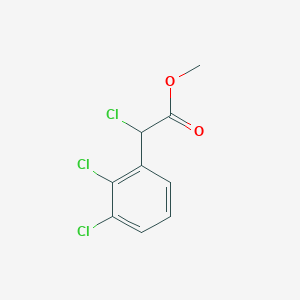



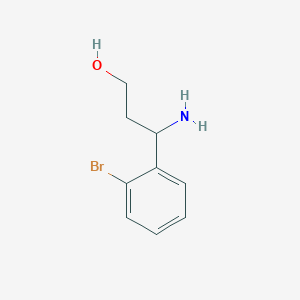
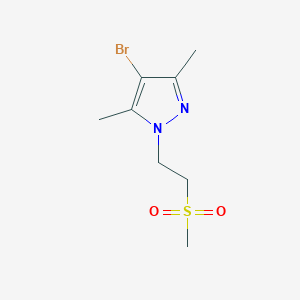
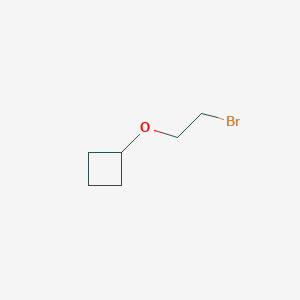
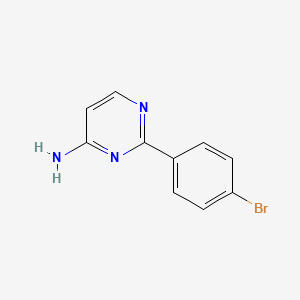
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
